2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
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Overview
Description
2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid is an organic compound that belongs to the class of substituted butanoic acids This compound is characterized by the presence of a chlorophenyl group, a methylpyrazole moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of phenylbutanoic acid to introduce the chlorophenyl group. This is followed by the acylation of the resulting compound with 2-methylpyrazole-3-carbonyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorophenyl ketones, while reduction can produce 2-(4-chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanol.
Scientific Research Applications
2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl and pyrazole moieties are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
- 2-(4-Fluorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
- 2-(4-Methylphenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The specific substitution pattern on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-15(14(21)22,10-4-6-11(16)7-5-10)18-13(20)12-8-9-17-19(12)2/h4-9H,3H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSKYYYACGMZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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